molecular formula C11H18F3NO B2671912 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide CAS No. 2322084-26-2

4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide

Cat. No.: B2671912
CAS No.: 2322084-26-2
M. Wt: 237.266
InChI Key: HAVKACBBIXCOMN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a fluorinated amide compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide typically involves a multi-step process. One common method includes the reaction of 4,4,4-trifluorobutyric acid with 2-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a probe in molecular biology.

    Medicine: Its unique properties are explored in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide: Known for its stability and reactivity.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: An important boric acid derivative with unique biological activity.

    Other fluorinated amides: Compounds with similar structures but different substituents, offering varying degrees of reactivity and stability.

Uniqueness

This compound stands out due to its trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it a valuable compound in various applications, from chemical synthesis to drug development.

Properties

IUPAC Name

4,4,4-trifluoro-N-(2-methylcyclohexyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO/c1-8-4-2-3-5-9(8)15-10(16)6-7-11(12,13)14/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVKACBBIXCOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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